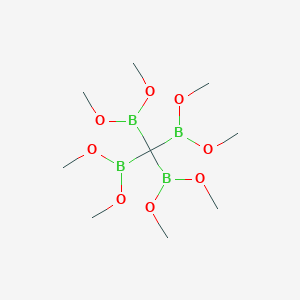
Tetrakis(dimethoxyboryl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(dimethoxyboryl)methane, also known as this compound, is a useful research compound. Its molecular formula is C9H24B4O8 and its molecular weight is 303.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Tetrakis(dimethoxyboryl)methane has the molecular formula C9H24B4O8 and exhibits an orthorhombic crystal structure. The central carbon atom is coordinated tetrahedrally by four dimethoxyboryl groups, leading to a slightly distorted geometry with C—B bond lengths around 1.59 Å . This structural configuration contributes to its reactivity and utility in synthetic applications.
Synthetic Applications
- Synthesis of Organoboron Compounds :
- Formation of C-H Activation Products :
- Reactions with Mercuric Salts :
Material Science Applications
- Polymer Chemistry :
- Catalysis :
Case Studies and Research Findings
Several studies have highlighted the practical applications and benefits of using this compound:
- Study on Organoboron Synthesis : Research demonstrated that this compound could be effectively used to synthesize a range of organoboron compounds through nucleophilic substitution reactions, showcasing its role as a versatile synthetic intermediate .
- Polymer Development : Investigations into polymerization processes involving this compound revealed that it could enhance the mechanical properties of polymers, making them more suitable for industrial applications .
- Catalytic Applications : A study focused on its catalytic properties found that this compound could facilitate C-C bond formation under mild conditions, highlighting its potential in green chemistry initiatives aimed at reducing environmental impact .
Análisis De Reacciones Químicas
Transesterification Reactions
Tetrakis(dimethoxyboryl)methane undergoes transesterification with diols to produce modified tetraboryl derivatives (Table 1) :
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Pinacol | RT, 24 h | C[B(O₂C₂Me₄)]₄ | 85 |
| 1,3-Propanediol | 60°C, 12 h | C[B(O₂C₃H₆)]₄ | 78 |
These derivatives enhance solubility in nonpolar solvents for subsequent reactions.
Generation of Triborylmethyllithium Intermediate
Treatment with methyllithium generates a reactive borate intermediate :
textC[B(OR)₂]₄ + MeLi → Li⁺[C(B(OR)₂)₃⁻] + B(OR)₂Me
This intermediate reacts with carbonyl compounds to form 1,1-diboryl-1-alkenes:
textLi[C(B(OR)₂)₃] + R₁R₂C=O → R₁R₂C=C(B(OR)₂)₂ + LiOB(OR)₂
Intramolecular Cyclization
Diborylalkanes with halogen or tosyloxy substituents undergo cyclization upon deprotonation (Scheme 2) :
| Substrate | Base | Product | Oxidative Workup Yield (%) |
|---|---|---|---|
| X-C₃H₆-C[B(OR)₂]₂ (X = Br) | MeLi | Cyclopropylborane | 92 (Cyclopropanol) |
| TsO-C₄H₈-C[B(OR)₂]₂ | MeLi | Cyclobutylborane | 88 (Cyclobutanol) |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable stereocontrolled synthesis of tetrasubstituted alkenes (Table 2) :
| Diborylalkene | Aryl Halide | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 2-Ph-C[B(OR)₂]₂-C=CH₂ | 4-MeC₆H₄I | Pd(PPh₃)₄, K₂CO₃ | 2-Ph-4-MeC₆H₄-C=CH₂ | 76 |
| 1,1-Bis(B(OR)₂)-cyclohexene | 3-CF₃C₆H₄I | Pd(OAc)₂, SPhos | 3-CF₃C₆H₄-cyclohexene | 81 |
Diels-Alder and Diboration Reactions
The compound participates in cycloadditions and transition metal-catalyzed diborations (Scheme 3) :
Propiedades
Número CAS |
17936-80-0 |
|---|---|
Fórmula molecular |
C9H24B4O8 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
dimethoxy-[tris(dimethoxyboranyl)methyl]borane |
InChI |
InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |
Clave InChI |
DTBTXEPDQLXXDQ-UHFFFAOYSA-N |
SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
SMILES canónico |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Sinónimos |
Tetrakis(dimethoxyboryl)methane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















